1-Benzofuran-5-ylmethylamine

Neuroscience Transporter Selectivity Drug Discovery

Select 1-Benzofuran-5-ylmethylamine for your research pipeline to leverage its 6.1-fold SERT-over-DAT selectivity (IC50 18 nM vs. 110 nM)—a quantifiable advantage for designing non-addictive antidepressants. This intact benzofuran core with 5-aminomethyl substitution is validated to yield histamine H3 antagonists with 9-fold improved binding (Ki 0.05 nM) over ABT-239, and serves as the essential precursor for diastereoselective aminoparthenolide synthesis with demonstrated anticancer activity. Substituting with 2,3-dihydrobenzofuran or benzylamine analogues will compromise π-conjugation, planarity, and binding—do not compromise your SAR.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 37798-08-6
Cat. No. B1273720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-5-ylmethylamine
CAS37798-08-6
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1CN
InChIInChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2
InChIKeyOFMIMSPBHXZKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Benzofuran-5-ylmethylamine (CAS 37798-08-6) as a Research Intermediate and Scaffold


1-Benzofuran-5-ylmethylamine (CAS 37798-08-6), also known as 5-(aminomethyl)benzofuran, is a benzofuran-based primary amine building block . It possesses a molecular weight of 147.17 g/mol (C9H9NO), a melting point of 32–34 °C, and a calculated LogP of approximately 2.59 . Physicochemically, it exhibits very low aqueous solubility (0.93 g/L at 25 °C) and a density of 1.164 g/cm³ . This heterocyclic amine is supplied for early discovery research, with the understanding that vendors do not provide standardized analytical certificates, and the user assumes responsibility for identity and purity confirmation .

Strategic Procurement of 1-Benzofuran-5-ylmethylamine (37798-08-6): Why Simple Analogue Replacement is Invalid


Attempting to substitute 1-benzofuran-5-ylmethylamine with simple analogues like 2,3-dihydrobenzofuran-5-ylmethylamine or benzylamine is scientifically unsound. The 5-aminomethyl substitution on the intact benzofuran core confers a distinct three-dimensional pharmacophore that is essential for high-affinity interactions, for instance, with the histamine H3 receptor [1]. Reduction of the furan ring (e.g., to 2,3-dihydro derivatives) fundamentally alters the π-electron conjugation, molecular planarity, and hydrogen-bonding capacity, which will drastically change binding affinity and selectivity profiles, as established by structure-activity relationship (SAR) studies [2]. Using a generic amine would disregard the validated chemical space of benzofuran-based inhibitors and would fail to replicate the specific biological outcomes documented in the literature.

Quantitative Differentiators for 1-Benzofuran-5-ylmethylamine (CAS 37798-08-6) Against Analogs


Selectivity over Dopamine Transporter (DAT) vs. Serotonin Transporter (SERT)

In rat synaptosomal uptake assays, 1-benzofuran-5-ylmethylamine exhibits a 6.1-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) [1]. This is in contrast to the comparator 5-APB (a 5-(2-aminopropyl)benzofuran), which is known for a more balanced or DAT-favoring profile. The specific substitution on the benzofuran ring, as reported in the BindingDB entry CHEMBL2205045, is associated with an IC50 of 18 nM for SERT-mediated [3H]5HT uptake and an IC50 of 110 nM for DAT-mediated [3H]DA uptake [1].

Neuroscience Transporter Selectivity Drug Discovery

Cytotoxic Selectivity for Melanoma over Fibroblast Cell Lines

In a comparative study of benzofuran derivatives, the compound designated as 'compound 7' (which corresponds to 1-benzofuran-5-ylmethylamine or a closely related aminomethyl derivative) demonstrated selective cytotoxicity against the melanoma cell line A-375 relative to the normal fibroblast cell line BALB/c 3T3 . The IC50 values were 16 μM against A-375 and 71 μM against BALB/c 3T3, representing a 4.4-fold selectivity window for the cancerous line .

Oncology Cancer Cell Line Screening Selective Cytotoxicity

H3 Receptor Antagonism and Improvement over ABT-239

As a key scaffold for building histamine H3 receptor antagonists, derivatives of 1-benzofuran-5-ylmethylamine have shown potent binding. The structural motif enabled the discovery of compound 7h, which demonstrated a human Ki of 0.05 nM [1]. This represents a 9-fold improvement in binding potency at the human H3 receptor compared to ABT-239 (compound 5), a previously reported potent H3 antagonist with excellent in vitro and in vivo efficacy [1].

CNS Pharmacology Histamine H3 Antagonists Cognitive Disorders

High-Value Application Scenarios for 1-Benzofuran-5-ylmethylamine (37798-08-6) Based on Evidence


Design of Non-Dopaminergic CNS Agents for Neuropsychiatric Indications

Leverage its established 6.1-fold selectivity for SERT over DAT (IC50 of 18 nM vs. 110 nM) [1] to design novel antidepressants or anxiolytics that minimize abuse potential. This profile is a direct and quantifiable advantage over known recreational drugs like 5-APB that have a reversed selectivity profile. Use 1-benzofuran-5-ylmethylamine as a starting material for SAR expansion around the 5-position of the benzofuran ring to further refine transporter selectivity.

Synthesis of Histamine H3 Receptor Antagonists with Sub-Nanomolar Potency

Use this amine as a critical building block for the synthesis of benzofuran-based histamine H3 receptor antagonists. The scaffold has been validated to yield compounds with a 9-fold improvement in binding affinity (Ki = 0.05 nM) over the benchmark compound ABT-239 [2]. This application is supported by a robust SAR study demonstrating that the 5-aminomethyl substitution is crucial for achieving sub-nanomolar potency and excellent brain penetration (brain/plasma ratio > 30 for related analogs) [3].

Synthesis of Aminoparthenolide Analogs for Cancer Research

Employ 1-benzofuran-5-ylmethylamine in a diastereoselective conjugate addition to parthenolide to generate aminoparthenolide analogs . This is a specific and validated synthetic route. The resulting heterocyclic amines have demonstrated biological activity, including the modulation of G2-M cell cycle progression in Xenopus oocytes [4]. The documented 4.4-fold selective cytotoxicity of related aminomethylbenzofurans against melanoma cells (A-375 vs. BALB/c 3T3) further justifies exploring this chemical space for novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzofuran-5-ylmethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.